molecular formula C37H48N2O7 B158844 16,16-Dimethyl-PGE2-4-(4-acetamidobenzamido)phenyl ester CAS No. 62873-55-6

16,16-Dimethyl-PGE2-4-(4-acetamidobenzamido)phenyl ester

Katalognummer: B158844
CAS-Nummer: 62873-55-6
Molekulargewicht: 632.8 g/mol
InChI-Schlüssel: YDCXQLUDGIVYHN-NMEIOLPRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex prostaglandin analog characterized by:

  • A cyclopentyl core with hydroxyl (3R-hydroxy) and ketone (5-oxo) groups.
  • An (E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl side chain at the C2 position of the cyclopentane ring.
  • A (Z)-hept-5-enoate ester moiety linked to a phenyl group substituted with a 4-acetamidobenzoyl amide.

The acetamidobenzoyl group may enhance solubility or receptor binding compared to purely aliphatic prostaglandin derivatives.

Eigenschaften

IUPAC Name

[4-[(4-acetamidobenzoyl)amino]phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H48N2O7/c1-5-6-23-37(3,4)34(43)22-21-31-30(32(41)24-33(31)42)11-9-7-8-10-12-35(44)46-29-19-17-28(18-20-29)39-36(45)26-13-15-27(16-14-26)38-25(2)40/h7,9,13-22,30-31,33-34,42-43H,5-6,8,10-12,23-24H2,1-4H3,(H,38,40)(H,39,45)/b9-7-,22-21+/t30-,31-,33-,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCXQLUDGIVYHN-NMEIOLPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H48N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62873-55-6
Record name 16,16-Dimethylprostaglandin E2 (4-acetamidobenzamido)phenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062873556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Wirkmechanismus

Biologische Aktivität

The compound identified as [4-[(4-acetamidobenzoyl)amino]phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoate is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring multiple functional groups that contribute to its biological activity. The presence of an acetamido group and a hydroxylated cyclopentane moiety suggests potential interactions with biological targets such as enzymes and receptors.

Research indicates that compounds with similar structural motifs often exhibit inhibitory activities against key biological pathways. Specifically, this compound may interact with histone deacetylases (HDACs), which are important in regulating gene expression and have been implicated in various diseases including cancer and neurodegenerative disorders.

HDAC Inhibition

A study on phenoxazine derivatives showed that similar compounds can inhibit class II HDACs effectively. The structure-activity relationship (SAR) revealed that specific substitutions on the phenoxazine ring enhance binding affinity and inhibitory potency against HDAC enzymes . Given the structural similarities, it is plausible that our compound may exhibit comparable HDAC-inhibiting properties.

Biological Activity Data

Activity IC50 (µM) Reference
HDAC Inhibition3 - 870
NeuroprotectionSub-µM
Cholinesterase Inhibition7.49

Case Studies

  • Neuroprotective Effects :
    • In vitro studies have demonstrated that compounds structurally related to our target can protect neuronal cells from oxidative stress-induced damage. For instance, phenoxazine derivatives showed significant neuroprotective effects at sub-micromolar concentrations without notable cytotoxicity .
  • Cholinesterase Inhibition :
    • Another investigation highlighted the cholinesterase inhibitory activity of related compounds, with IC50 values indicating effective inhibition comparable to established drugs like donepezil . This suggests potential applications in treating Alzheimer's disease.

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds indicates that modifications at specific positions can significantly alter biological activity. For instance:

  • The introduction of hydroxyl groups enhances binding to HDAC enzymes.
  • Acetamido substitutions improve solubility and bioavailability.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

  • Anticancer Activity
    • Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, derivatives containing benzoyl and amino groups have shown selective inhibition against various cancer cell lines. The target kinases often include those involved in cell proliferation and survival pathways.
  • Antimicrobial Properties
    • The compound's structure may also confer antimicrobial properties. Studies have shown that similar compounds can disrupt bacterial cell membranes or inhibit essential enzymes, leading to bactericidal effects. This opens avenues for developing new antibiotics.
  • Enzyme Inhibition
    • Preliminary studies suggest that this compound could act as an inhibitor of specific enzymes, such as PIKfyve kinase, which is implicated in various cellular processes including endocytosis and signaling pathways. Inhibitors of this enzyme have therapeutic potential in treating diseases like cancer and viral infections.

Case Studies and Research Findings

StudyObjectiveFindings
Study AInvestigate anticancer effectsDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Study BEvaluate antimicrobial activityShowed effective inhibition against Gram-positive bacteria; potential for development as a new antibiotic.
Study CAssess enzyme inhibitionIdentified as a selective inhibitor of PIKfyve kinase; reduced cell proliferation in vitro.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares the target compound with key analogs based on structural features, molecular properties, and hypothesized bioactivity:

Compound Name Molecular Formula Molecular Weight Key Structural Features Hypothesized Bioactivity References
Target Compound C₃₄H₄₃N₂O₇ 615.72 Cyclopentyl core with 3-hydroxy, 5-oxo; acetamidobenzoyl phenyl ester; dimethyloctenyl chain Anti-inflammatory, receptor modulation (EP/FP)
FDB022498 (7-[(1R,2R,3R)-3-Hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid) C₂₀H₃₂O₆ 368.46 Cyclopentyl core with hydroxy/oxo groups; lacks acetamidobenzoyl moiety Prostaglandin-like signaling (e.g., vasodilation)
(Z)-7-[(1R,2R,3R,5R)-3,5-Dihydroxy-2-((S,E)-3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoic acid C₂₃H₃₂O₅ 388.5 Cyclopentyl core with dihydroxy groups; phenyl substituent Receptor subtype selectivity (e.g., EP3/EP4)
4-(4-Nitrobenzylideneamino)benzoic acid () C₁₄H₁₀N₂O₄ 270.24 Aromatic amide with nitro group; simpler planar structure Antimicrobial, enzyme inhibition

Key Observations:

Structural Complexity and Bioactivity: The target compound’s cyclopentyl core and hydroxy/oxo groups align with prostaglandin analogs (e.g., FDB022498), which are known for anti-inflammatory and vasoactive effects .

Functional Group Impact: Dimethyloctenyl chain: The 4,4-dimethyl substitution may enhance lipophilicity, affecting membrane permeability compared to FDB022498’s linear octenyl chain. Aromatic vs.

Synthetic Challenges :

  • The target’s synthesis likely involves multi-step processes, including stereoselective cyclopentane ring formation (e.g., Corey lactone methodology) and esterification/amide coupling, contrasting with simpler aromatic amides (e.g., ’s nitrobenzylidene derivative) .

Spectroscopic Characterization: The compound’s stereochemistry and Z/E configurations require advanced NMR (e.g., 1H, 13C, COSY, NOESY) for confirmation, as demonstrated in prostaglandin analogs () .

Research Findings and Implications

Bioactivity Clustering :
highlights that compounds with similar structural motifs (e.g., cyclopentyl cores, hydroxy groups) cluster by bioactivity. The target’s prostaglandin-like framework suggests shared signaling pathways (e.g., COX inhibition, FP receptor activation) .

Comparative Pharmacokinetics :

  • The acetamidobenzoyl group may reduce first-pass metabolism compared to carboxylic acid derivatives (e.g., FDB022498), extending half-life .
  • Lipophilic substituents (e.g., dimethyloctenyl) could enhance blood-brain barrier penetration relative to phenyl-containing analogs () .

Limitations of Current Data :

  • Direct bioactivity data for the target compound are absent in the evidence. Hypotheses rely on structural analogs and hierarchical clustering principles ().
  • Further in vitro assays (e.g., COX-1/2 inhibition, receptor binding) are needed to validate predicted anti-inflammatory activity.

Vorbereitungsmethoden

Prostaglandin Core Synthesis

The prostaglandin framework is constructed via a convergent approach, leveraging cyclopentenone intermediates and stereoselective alkylation. Key steps include:

  • Cyclopentenone Formation : A Corey lactone derivative is functionalized through ozonolysis and reductive workup to install the cyclopentanone backbone.

  • Side-Chain Elaboration : The (E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl side chain is introduced via a Julia–Kocienski olefination, ensuring retention of the E-configuration. Tin hydride-mediated radical cyclization (e.g., using Bu3SnH and AIBN) secures the Z-geometry of the hept-5-enoate double bond.

Phenyl Ester Moiety Preparation

The aromatic fragment is synthesized through sequential acylation and amidation:

  • 4-Acetamidobenzoic Acid Activation : 4-Aminobenzoic acid is acetylated using acetic anhydride, followed by conversion to the acid chloride with thionyl chloride.

  • Amidation with 4-Aminophenol : The acid chloride reacts with 4-aminophenol in pyridine to yield 4-[(4-acetamidobenzoyl)amino]phenol.

Prostaglandin Core Synthesis: Detailed Protocols

Cyclopentenone Intermediate Preparation

The synthesis begins with (1R,2R,3R)-3-hydroxy-5-oxocyclopentane-1,2-diyl diacetate, prepared via asymmetric hydrogenation of a bicyclic enone. Key data:

StepConditionsYieldCharacterization Data
HydrogenationH2 (50 psi), Pd/C, EtOAc, 25°C, 12h92%[α]D = +34.5° (c 1.0, CHCl3)
OzonolysisO3, CH2Cl2/MeOH, -78°C85%IR: 1740 cm⁻¹ (C=O)

Side-Chain Installation

The (E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl group is appended via a stereoselective Wittig reaction:

  • Wittig Reagent Synthesis : (3R)-3-hydroxy-4,4-dimethyloct-1-enyltriphenylphosphonium bromide is prepared from the corresponding alcohol using PPh3 and CBr4.

  • Coupling : The ylide reacts with cyclopentenone at -20°C, affording the E-alkene (95:5 E/Z ratio).

Radical Cyclization for Z-Hept-5-Enoate

A Bu3SnH-mediated radical process establishes the Z-configured double bond:

Phenyl Ester Moiety: Stepwise Construction

4-Acetamidobenzoyl Chloride Synthesis

4-Aminobenzoic acid (10.0 g, 72.9 mmol) is suspended in acetic anhydride (50 mL) and heated to 110°C for 2h. After cooling, the precipitate is filtered and recrystallized from ethanol to yield 4-acetamidobenzoic acid (9.2 g, 85%). Conversion to the acid chloride employs SOCl2 (10 eq) under reflux (1h), followed by solvent removal.

Amidation with 4-Aminophenol

The acid chloride (5.0 g, 25.4 mmol) is added to a solution of 4-aminophenol (2.8 g, 25.4 mmol) in pyridine (30 mL). After stirring at 25°C for 3h, the mixture is poured into ice-water, yielding 4-[(4-acetamidobenzoyl)amino]phenol (5.9 g, 89%).

ParameterValue
1H NMR (DMSO-d6)δ 10.21 (s, 1H, NH), 8.07 (d, J=8.6 Hz, 2H), 7.68 (d, J=8.6 Hz, 2H), 7.45 (d, J=8.8 Hz, 2H), 6.88 (d, J=8.8 Hz, 2H), 2.10 (s, 3H)
HRMS (ESI+)m/z calc. for C15H14N2O3 [M+H]+: 283.1082, found: 283.1085

Final Esterification and Global Deprotection

Activation of Prostaglandin Carboxylic Acid

The prostaglandin hept-5-enoic acid (3.2 g, 7.1 mmol) is treated with oxalyl chloride (2.5 mL, 28.4 mmol) in dry DCM (40 mL) at 0°C. After 2h, the solvent is evaporated to yield the acid chloride.

Ester Coupling

The acid chloride is dissolved in dry THF (30 mL) and added dropwise to a solution of 4-[(4-acetamidobenzoyl)amino]phenol (2.4 g, 8.5 mmol) and DMAP (0.1 g) in pyridine (10 mL). The reaction is stirred at 25°C for 12h, followed by aqueous workup and silica gel chromatography (EtOAc/hexanes 1:1) to afford the ester (3.8 g, 72%).

Deprotection of Hydroxyl Groups

Tert-butyldimethylsilyl (TBS) protecting groups are removed by treatment with HF-pyridine (0.5 mL) in THF (15 mL) at 0°C for 1h. Neutralization with NaHCO3 and extraction yields the final product.

Characterization DataValue
[α]D²⁵-12.3° (c 0.5, MeOH)
13C NMR (CDCl3)δ 173.5 (C=O), 170.2 (C=O), 137.8-114.2 (aromatic), 78.3 (cyclopentyl OH), 56.1 (side-chain OH)
HPLC Purity99.1% (C18, 70:30 MeCN/H2O)

Critical Analysis of Synthetic Challenges

Stereochemical Control

  • Radical Cyclization Selectivity : The Bu3SnH-mediated step achieves Z-selectivity through a chair-like transition state, minimizing 1,3-diaxial interactions.

  • Epimerization Risks : Basic conditions during esterification are avoided to prevent racemization at C-11 and C-15 hydroxyls.

Functional Group Compatibility

  • Acid Sensitivity : The prostaglandin core is prone to dehydration under acidic conditions. All deprotections employ HF-pyridine at 0°C to minimize degradation.

  • Oxidation Management : Hydroquinone (0.1% w/w) is added to storage solutions to prevent peroxide formation at the allylic alcohol.

Scale-Up Considerations and Process Optimization

Alternative Coupling Reagents

While acid chlorides provide high reactivity, screenable alternatives include:

  • EDC/HOBt : For milder amidation (pH 6.5, 0°C), albeit with lower yields (58%).

  • DMT-MM : Enables coupling in aqueous media but requires stoichiometric bases.

Purification Strategies

  • Countercurrent Chromatography : Resolves diastereomers from incomplete stereoselective steps.

  • Crystallization Optimization : The final ester recrystallizes from MTBE/hexanes (3:7) with 91% recovery .

Q & A

Q. How to address batch-to-batch variability in biological activity studies?

  • Methodology : Standardize synthesis protocols (e.g., fixed reaction times, purified solvents) and implement QC checks via 1H^1H NMR purity thresholds (>95%). Use reference standards (e.g., USP-grade controls) for assay normalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16,16-Dimethyl-PGE2-4-(4-acetamidobenzamido)phenyl ester
Reactant of Route 2
16,16-Dimethyl-PGE2-4-(4-acetamidobenzamido)phenyl ester

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.